4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile
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Description
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C13H13FN2O2 and its molecular weight is 248.257. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways : Various studies have demonstrated synthetic routes to create analogs of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile, showcasing the versatility in producing morpholine derivatives for potential therapeutic use. For instance, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, reveals the chemical flexibility in creating structurally diverse compounds with potential biological activities (Janakiramudu et al., 2017).
Structural Elucidation : X-ray crystallography and other spectroscopic methods are often employed to determine the detailed structures of these compounds, providing insight into their molecular conformations and potential interaction sites for biological activity. The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed, contributing to the understanding of their chemical behavior (Saeed et al., 2011).
Biological Activities
Antimicrobial and Antitumour Activities : Research into the biological activities of morpholine derivatives indicates their potential in treating various diseases. The synthesis and antimicrobial evaluation of sulfonamides and carbamates derived from morpholine analogs have shown promising results against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Janakiramudu et al., 2017). Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to inhibit the proliferation of cancer cell lines, suggesting potential antitumor applications (Hao et al., 2017).
Molecular Docking Studies : The exploration of molecular interactions through docking studies helps predict how these compounds might interact with biological targets. For instance, the molecular docking studies of sulfonamide and carbamate derivatives synthesized from 3-fluoro-4-morpholinoaniline provide insights into their potential mechanisms of action and efficacy as antimicrobial agents (Janakiramudu et al., 2017).
Properties
IUPAC Name |
4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-4-10(6-11(14)5-9)13(17)16-2-3-18-8-12(16)7-15/h4-6,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJBWMBPRBSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.